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Compound of Interest

Compound Name: DNDI-6148

Cat. No.: B15558969

An In-depth Technical Guide to DNDI-6148: A Preclinical Benzoxaborole Candidate for Visceral
Leishmaniasis

Introduction

Visceral leishmaniasis (VL), a severe parasitic disease caused by Leishmania donovani and
Leishmania infantum, remains a significant global health challenge, particularly in impoverished
regions.[1] Current therapeutic options are often hampered by issues of toxicity, resistance, and
the need for parenteral administration. DNDI-6148 is a novel, orally bioavailable benzoxaborole
compound that has emerged as a promising preclinical candidate for the treatment of VL.[1][2]
[3][4] Developed by the Drugs for Neglected Diseases initiative (DNDi) and its partners, DNDI-
6148 has demonstrated potent antileishmanial activity both in vitro and in vivo.[1][3][4] This
technical guide provides a comprehensive overview of the chemical structure, synthesis,
mechanism of action, and preclinical data for DNDI-6148, intended for researchers, scientists,
and drug development professionals.

Chemical Structure and Properties

DNDI-6148 is chemically identified as N-(1-hydroxy-1,3-dihydrobenzo[c][2][5]oxaborol-6-yI)-5-
methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide.[6] Its structure is characterized by a
benzoxaborole core linked to a substituted triazole carboxamide moiety.

Chemical Structure of DNDI-6148

Caption: Chemical structure of DNDI-6148.
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Identifier Value

N-(1-hydroxy-1,3-dihydrobenzolc][2][5]oxaborol-
IUPAC Name 6-yl)-5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-

4-carboxamide[6]

CAS Number 2243909-59-1[6]
Molecular Formula C16H14BN503[6]
Molecular Weight 335.13 g/mol [6]
O=C(C1=C(C)N(C2=CC=CC=N2)N=N1)NC3=C
SMILES
C4=C(COB40)C=C3J6]
Synthesis

The synthesis of DNDI-6148 is achieved through a convergent approach involving the coupling
of two key intermediates: 6-amino-1-hydroxy-2,1-benzoxaborolane and 5-methyl-1-(pyridin-2-
yl)-1H-1,2,3-triazole-4-carboxylic acid.[7][8] The amide bond formation between these two
fragments yields the final compound.[7][8]

Synthetic Scheme Overview

i

Click to download full resolution via product page

Caption: Overview of the convergent synthesis of DNDI-6148.

Experimental Protocols

Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: Two practical, scalable routes have
been developed to synthesize this key intermediate from inexpensive starting materials,
avoiding a challenging nitration step of 1-hydroxy-2,1-benzoxaborolane.
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» Route 1: Afive-step sequence starting from 4-tolunitrile, with a key Hofmann rearrangement
step, resulting in a 40% overall yield.[9]

e Route 2: Starting from 2-methyl-5-nitroaniline, this route features borylation of the aniline and
continuous flow hydrogenation as key steps, achieving a 46% overall yield.[9] This second
approach is noted as more practical for large-scale synthesis due to milder conditions and
easier isolation.[9]

Synthesis of 5-Methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: This intermediate is
synthesized in a one-pot reaction between tetrazolo[1,5-a]pyridine and ethyl acetoacetate
under basic conditions to form the triazole ring.[7][8] Subsequent hydrolysis of the resulting
ethyl ester yields the desired carboxylic acid.[7][8]

Final Amide Coupling: The amide bond between 6-amino-1-hydroxy-2,1-benzoxaborolane and
5-methyl-1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is formed using standard peptide
coupling reagents.[1]

o Method: One reported method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-
triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA
(N,N-Diisopropylethylamine) as a base in DMF (N,N-Dimethylformamide) at room
temperature.[1]

Formation of the Arginine Monohydrate Adduct: For development purposes, the free acid of
DNDI-6148 is converted to a crystalline arginine monohydrate adduct by reaction with (S)-
arginine.[7][8] This salt form was selected for safety studies and clinical administration.[2]

Mechanism of Action

DNDI-6148 exerts its antileishmanial effect through the inhibition of the Leishmania cleavage
and polyadenylation specificity factor (CPSF3) endonuclease.[1][2][3][4] CPSF3 is a critical
enzyme in the parasite's mRNA processing machinery. By inhibiting this enzyme, DNDI-6148
disrupts the normal processing of pre-mRNA, leading to a failure in producing mature,
functional mMRNAs. This ultimately results in parasite death.

Proposed Mechanism of Action of DNDI-6148
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Caption: DNDI-6148 inhibits CPSF3, disrupting mRNA processing and leading to parasite
death.

Preclinical Data

DNDI-6148 has undergone extensive preclinical evaluation, demonstrating potent activity
against Leishmania parasites and a promising safety profile.

In Vitro Activity and Cytotoxicity
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DNDI-6148 has shown potent activity against various Leishmania species.

Assay Cell Line / Parasite Result Reference

Cytotoxicity (CC50) Human MRCS5 cells > 64 uM [10]
Mouse primary

Cytotoxicity (CC50) peritoneal > 64 uM [10]
macrophages

In Vivo Efficacy

Impressive efficacy has been observed in animal models of visceral leishmaniasis.

Animal Model Parasite Strain Dose Efficacy

Reference

>98% reduction

L. infantum / L. 25-50 ] )
Hamster ] in parasite [11121[3114]
donovani mg/kg/day (oral)
burden
>95% reduction
Hamster (L. 50 mg/kg (QD, in parasite 1
infantum) oral) burden in liver
and spleen
>95% reduction
Hamster (L. 100 mg/kg (QD, in parasite o
infantum) oral) burden in liver
and spleen
Experimental Workflow for In Vivo Efficacy Studies
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Caption: Workflow for evaluating the in vivo efficacy of DNDI-6148 in the hamster model of VL.

Safety and Toxicology

Preclinical safety studies were conducted with the arginine monohydrate salt of DNDI-6148.

o Genotoxicity: Standard in vitro and in vivo genotoxicity tests did not indicate any genotoxic or
clastogenic potential.[2]
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» Cardiotoxicity:In vitro hERG assays showed no significant inhibition of the hERG potassium
channel (IC50 >30.0 uM).[2] A four-week GLP toxicity study in conscious Cynomolgus
monkeys at oral doses up to 15 mg/kg showed no effects on QTc intervals.[2]

» Reproductive Toxicology: Preclinical studies revealed reproductive toxicity signals, which led
to the deprioritization of the clinical development of DNDI-6148 for leishmaniasis in 2023, as
it might require the use of contraceptives for women of childbearing potential.[9][11]

Clinical Development Status

A Phase | single ascending dose study in healthy male volunteers was completed in early
2022.[9][11] The study found that DNDI-6148 was safe and well-tolerated after a single oral
dose.[9][11] However, due to the findings in preclinical reproductive toxicology studies, the
clinical development of DNDI-6148 for leishmaniasis has been put on hold as of 2024.[9][11]
The potential of DNDI-6148 for Chagas disease is also being assessed.[11]

Conclusion

DNDI-6148 is a potent benzoxaborole with a novel mechanism of action against Leishmania
parasites. It has demonstrated excellent in vitro and in vivo efficacy, coupled with good
pharmacokinetic properties and a generally acceptable safety profile in early studies. While its
development for leishmaniasis is currently paused due to reproductive toxicity concerns, the
extensive preclinical and early clinical data generated for DNDI-6148 provide valuable insights
for the development of future antileishmanial drugs, particularly within the promising class of
oxaboroles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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